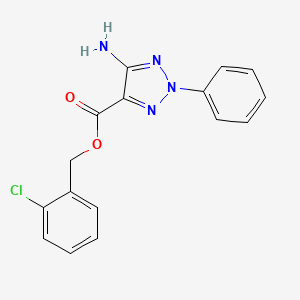

2-chlorobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-chlorobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate" belongs to a class of molecules that have garnered attention for their structural uniqueness and potential in creating biologically active compounds and peptidomimetics, primarily due to the triazole scaffold (Ferrini et al., 2015).

Synthesis Analysis

The synthesis of related triazole compounds often involves ruthenium-catalyzed cycloaddition processes. A notable method employs N-Boc ynamides with azides to produce a protected version of triazole amino acids with complete regiocontrol, highlighting a strategic approach to avoid the Dimroth rearrangement (Ferrini et al., 2015).

Molecular Structure Analysis

The molecular structure of triazole derivatives, including phenyl and chlorobenzyl substitutions, has been elucidated through X-ray diffraction and density functional theory (DFT) calculations. These studies reveal significant dihedral angles between the triazole ring and attached phenyl rings, indicating the molecule's three-dimensional conformation (Șahin et al., 2011).

Chemical Reactions and Properties

Triazole compounds exhibit a range of reactions, including acetylation and arylation, with the product distribution influenced by the substitution pattern on the triazole ring. These reactions expand the utility of triazole compounds in synthesizing derivatives with varied functional groups (Trinka & Reiter, 1995).

Wissenschaftliche Forschungsanwendungen

Synthetic Applications and Biological Activities

Triazole compounds, including derivatives like the one mentioned, have been a focal point in the development of new drugs due to their wide range of biological activities. Notably, triazoles have been explored for their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. The chemical versatility of triazole derivatives allows for their utilization in the synthesis of pharmaceuticals and agrochemical products. For instance, the synthesis and transformation of 1,2,4-triazole-containing scaffolds have been highlighted for their pharmacological significance, showcasing the potential of triazole derivatives in medicinal chemistry (Nasri et al., 2021).

Antimicrobial and Antifungal Applications

The exploration of triazole derivatives for antimicrobial and antifungal applications is significant, with studies investigating the synthesis of potentially biologically active compounds within this class. These compounds demonstrate promising activities against various bacterial and fungal strains, indicating their potential as lead compounds for the development of new antimicrobial and antifungal agents (Ohloblina, 2022).

Agricultural Applications

In agriculture, triazole derivatives have been utilized in the production of plant protection products. Their use spans the development of insecticides, fungicides, and growth regulators, highlighting the role of triazole chemistry in supporting agricultural productivity and protection (Nazarov et al., 2021).

Material Science and Industry

Beyond biological activities, triazole derivatives have applications in material science and industry, where they contribute to the development of high-energy materials, dyes, and corrosion inhibitors. The versatility of triazoles extends to their use in creating heat-resistant polymers and products with specialized properties, such as fluorescence and ionic conductivity, further emphasizing their importance across various scientific and industrial domains (Nazarov et al., 2021).

Wirkmechanismus

Eigenschaften

IUPAC Name |

(2-chlorophenyl)methyl 5-amino-2-phenyltriazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN4O2/c17-13-9-5-4-6-11(13)10-23-16(22)14-15(18)20-21(19-14)12-7-2-1-3-8-12/h1-9H,10H2,(H2,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQEBZNXJVVPVSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2N=C(C(=N2)N)C(=O)OCC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-fluorophenyl)-4-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}morpholine](/img/structure/B5512953.png)

![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-1-methylethyl]-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5512959.png)

![4-methyl-2-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-piperidinyl}-1H-benzimidazole](/img/structure/B5512967.png)

![4-[4-(3-furoyl)-1,4-diazepan-1-yl]-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5512968.png)

![4-(5-{[(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)imino]methyl}-2-furyl)benzoic acid](/img/structure/B5513003.png)

![4,6,7-trimethyl-N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-2-quinazolinamine](/img/structure/B5513004.png)

![1-(2-chlorophenyl)-4-[(2-cyclopropyl-4-methyl-5-pyrimidinyl)carbonyl]-5-methyl-2-piperazinone](/img/structure/B5513012.png)

![methyl {10-[3-(4-morpholinyl)propanoyl]-10H-phenothiazin-2-yl}carbamate hydrochloride](/img/structure/B5513030.png)

![4-{4-[(4-methoxy-4-phenyl-1-piperidinyl)carbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5513032.png)

![1'-benzylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5513037.png)

![4-[(3S*,4S*)-3,4-dihydroxy-4-methylpiperidin-1-yl]-1-(4-methoxyphenyl)-4-oxobutan-1-one](/img/structure/B5513050.png)